2-Iodo-5-isobutoxyaniline
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Overview
Description
2-Iodo-5-isobutoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an iodine atom at the second position and an isobutoxy group at the fifth position on the benzene ring, along with an amino group at the first position. The molecular formula of this compound is C10H14INO, and it is used in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isobutoxyaniline can be achieved through several methods. One practical route involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. Oxygen is necessary for this transformation, and the reaction typically yields highly regioselective 2-iodoanilines in satisfactory to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the decarboxylative iodination method mentioned above can be scaled up for industrial applications due to its operational simplicity and high functional-group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-isobutoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Iodo-5-isobutoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-isobutoxyaniline involves its interaction with various molecular targets and pathways. The iodine atom and the isobutoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Similar structure but lacks the isobutoxy group.
2-Iodo-5-methylaniline: Similar structure but has a methyl group instead of an isobutoxy group.
Uniqueness
2-Iodo-5-isobutoxyaniline is unique due to the presence of both an iodine atom and an isobutoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H14INO |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-iodo-5-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
VRGYTJDQHCITQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)I)N |
Origin of Product |
United States |
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